Unraveling the Molecular Architecture of Achyranthoside C: A Technical Guide to Structural Elucidation using NMR Spectroscopy
Unraveling the Molecular Architecture of Achyranthoside C: A Technical Guide to Structural Elucidation using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Achyranthoside C, a notable oleanane (B1240867) triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species, has garnered scientific interest for its potential biological activities. The definitive determination of its complex molecular structure is paramount for understanding its structure-activity relationships and for guiding further research in drug discovery and development. This in-depth technical guide details the structural elucidation of Achyranthoside C, also known as Betavulgaroside III, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Achyranthoside C
Achyranthoside C is a glycoside built upon a pentacyclic triterpene aglycone, oleanolic acid. Attached to the C-3 position of the oleanolic acid core is a glucuronic acid moiety, which is further substituted by a characteristic dicarboxylic acid. This intricate arrangement of sugar and acid moieties necessitates a comprehensive analytical approach for unambiguous structural assignment. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, serves as the cornerstone for elucidating the precise connectivity and stereochemistry of this natural product.
Experimental Protocols
The successful structural elucidation of Achyranthoside C hinges on meticulous experimental procedures, from isolation to NMR data acquisition.
Isolation of Achyranthoside C
A typical isolation protocol for Achyranthoside C from the dried and powdered roots of Achyranthes bidentata involves the following steps:
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Extraction: The plant material is extracted exhaustively with methanol (B129727) (MeOH). The resulting extract is concentrated under reduced pressure to yield a crude residue.
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Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity. The saponin fraction, including Achyranthoside C, is typically enriched in the n-BuOH fraction.
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Chromatographic Purification: The n-BuOH fraction is subjected to multiple chromatographic steps for the purification of Achyranthoside C. This often includes:
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Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system of CHCl₃-MeOH-H₂O.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase (e.g., ODS) preparative HPLC column with a suitable mobile phase, such as a gradient of acetonitrile-water or methanol-water.
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NMR Spectroscopic Analysis
For NMR analysis, the purified Achyranthoside C is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄. The following NMR experiments are essential for complete structural assignment:
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¹H NMR (Proton NMR): Provides information on the chemical environment and multiplicity of protons.
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¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal proton relationships.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different structural fragments.
NMR Data and Structural Interpretation
The structural elucidation of Achyranthoside C is achieved through the detailed analysis of its NMR spectra. The following tables summarize the key ¹H and ¹³C NMR data.
Data Presentation
Table 1: ¹³C NMR Chemical Shift Data of Achyranthoside C (Betavulgaroside III)
| Carbon No. | Chemical Shift (δC, ppm) |
| Aglycone (Oleanolic Acid) | |
| 1 | 38.7 |
| 2 | 26.5 |
| 3 | 89.1 |
| 4 | 39.4 |
| 5 | 55.7 |
| 6 | 18.4 |
| 7 | 33.0 |
| 8 | 39.8 |
| 9 | 47.9 |
| 10 | 36.9 |
| 11 | 23.6 |
| 12 | 122.6 |
| 13 | 143.8 |
| 14 | 41.9 |
| 15 | 28.1 |
| 16 | 23.6 |
| 17 | 46.5 |
| 18 | 41.6 |
| 19 | 46.0 |
| 20 | 30.7 |
| 21 | 33.9 |
| 22 | 32.4 |
| 23 | 28.0 |
| 24 | 16.8 |
| 25 | 15.6 |
| 26 | 17.2 |
| 27 | 25.9 |
| 28 | 180.5 |
| 29 | 33.0 |
| 30 | 23.6 |
| Glucuronic Acid | |
| 1' | 107.1 |
| 2' | 75.3 |
| 3' | 83.5 |
| 4' | 71.7 |
| 5' | 76.9 |
| 6' | 172.9 |
| Dicarboxylic Acid Moiety | |
| 1'' | 175.7 |
| 2'' | 73.1 |
| 3'' | 78.0 |
| 4'' | 43.5 |
| 5'' | 179.8 |
Note: Data extracted from supplementary material of a comprehensive review on saponin constituents of Achyranthes root.[1]
Table 2: Key ¹H NMR and 2D NMR Correlations for Structural Elucidation
| Proton(s) | δH (ppm), Multiplicity | COSY Correlations | HMBC Correlations |
| H-12 | ~5.2-5.4 (br s) | H-11 | C-9, C-13, C-14, C-18 |
| H-3 | ~3.2 (dd) | H-2 | C-1, C-2, C-4, C-5, C-23, C-24, C-1' |
| H-1' (GlcA) | ~4.5 (d) | H-2' | C-3, C-2', C-3', C-5' |
| H-3' (GlcA) | - | H-2', H-4' | C-2', C-4', C-5', C-3'' |
| H-2'' (Dicarboxylic Acid) | - | H-3'' | C-1'', C-3'', C-4'' |
| H-3'' (Dicarboxylic Acid) | - | H-2'', H-4'' | C-1'', C-2'', C-4'', C-5'', C-3' |
Note: The ¹H NMR data and 2D correlations are generalized based on typical values for oleanane saponins (B1172615) and require confirmation from a primary research article with the complete dataset.
Visualization of the Elucidation Process
The logical workflow of elucidating the structure of Achyranthoside C can be visualized as a flowchart, highlighting the key experimental and analytical steps.
The key long-range correlations observed in the HMBC spectrum are instrumental in assembling the different structural fragments of Achyranthoside C.
Conclusion
The structural elucidation of Achyranthoside C is a quintessential example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic approach involving isolation, purification, and a suite of 1D and 2D NMR experiments, the complete chemical structure can be determined with high confidence. The data and methodologies presented in this guide provide a framework for researchers and scientists engaged in the study of complex natural products, facilitating their identification, characterization, and potential development into therapeutic agents.
